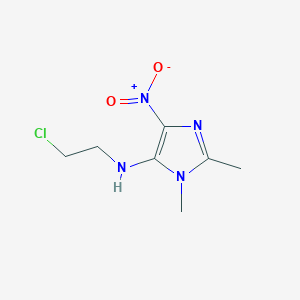![molecular formula C11H13F2N3O B7810913 4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810913.png)
4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one is a synthetic organic compound that belongs to the class of pyrazolopyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-ketoester under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the pyridine ring: This can be accomplished through cyclization reactions involving appropriate precursors.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one
- 4-(difluoromethyl)-2-(2-ethylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one
- 4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-one
Uniqueness
4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the difluoromethyl group can enhance its metabolic stability and lipophilicity, potentially improving its pharmacokinetic properties.
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c1-6(2)4-16-5-8-7(10(12)13)3-9(17)14-11(8)15-16/h3,5-6,10H,4H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKDGLWKJONDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C2C(=CC(=O)N=C2N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C2C(=CC(=O)N=C2N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810849.png)
![4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810861.png)
![3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810868.png)
![4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810875.png)
![2-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810881.png)
![2-butyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810887.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810902.png)
![2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810911.png)
![4-(difluoromethyl)-3-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810912.png)
![2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810915.png)
